4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzyloxy, dibromo, and ethoxy functional groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(Benzyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

化学反応の分析

Electrophilic Aromatic Substitution

The compound’s benzene ring undergoes electrophilic substitution at positions activated by the ethoxy and benzyloxy groups. Key reactions include:

Aldehyde Functional Group Reactions

The aldehyde group participates in oxidation, reduction, and condensation reactions:

Oxidation

-

Carboxylic Acid Formation : Reaction with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid at position 1.

-

Selective Oxidations : TEMPO/NaClO₂ selectively oxidizes the aldehyde without affecting ether groups .

Reduction

-

Primary Alcohol Formation : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group.

Nucleophilic Substitution at Bromine Sites

The bromine atoms at positions 2 and 3 are susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃/DMF (100°C) | 2/3-methoxy derivatives | 65–78% |

| Ammonia | NH₃/EtOH (sealed tube) | Amine-substituted analogs | 52% |

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl frameworks for drug intermediates |

| Ullmann Coupling | CuI/1,10-phenanthroline | Symmetric diaryl ethers |

Ether Cleavage Reactions

The benzyloxy group undergoes cleavage under specific conditions:

-

Hydrogenolysis : H₂/Pd-C in EtOH removes the benzyl group, yielding a phenolic hydroxyl.

-

Acidic Cleavage : HBr/AcOH selectively cleaves the benzyl ether while preserving the aldehyde .

Friedel-Crafts Alkylation

The aldehyde directs electrophiles in intramolecular cyclization reactions. For example:

-

Dibenzo[a,d]cycloheptene Formation : Tf₂O-mediated cyclization creates fused polycyclic structures, mimicking natural product biosynthesis .

Comparative Reactivity Insights

Substituent effects dominate reaction outcomes:

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2,3 | Br | Strongly electron-withdrawing | Deactivates ring; directs electrophiles to position 6 |

| 4 | Benzyloxy | Electron-donating | Activates ortho/para positions (steric hindrance limits para) |

| 5 | Ethoxy | Electron-donating | Activates adjacent positions for substitution |

Mechanistic Highlights

-

Electrophilic Substitution : Bromine’s -I effect deactivates the ring, but ethoxy/benzyloxy groups compensate by donating electrons via resonance .

-

Cross-Coupling : Oxidative addition of Pd(0) to C–Br bonds initiates Suzuki pathways, with boronic acids coupling at positions 2 or 3.

This compound’s versatility in synthesizing complex architectures (e.g., natural product analogs, pharmaceuticals) is underscored by its balanced electronic profile and multifunctional design .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that benzaldehyde derivatives could induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Antimicrobial Properties

The compound has shown efficacy against a range of microbial strains. A comparative study highlighted that certain dibromo-substituted benzaldehydes possess antimicrobial activity, making them candidates for developing new antibacterial agents. The mechanism is believed to involve the disruption of microbial cell membranes .

Synthetic Applications

2.1 Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including g-secretase inhibitors and other biologically active compounds. Its reactivity allows for various functional group transformations, which are crucial in drug development .

2.2 Reaction Mechanisms

The compound can participate in several important organic reactions such as nucleophilic substitutions and cross-coupling reactions. For example, it can be used in Suzuki or Heck reactions to form biaryl compounds, which are key intermediates in pharmaceuticals .

Case Studies

作用機序

The mechanism of action of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

類似化合物との比較

Similar Compounds

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)-2,3-dimethoxybenzaldehyde

- 4-(Benzyloxy)-2,3-dichlorobenzaldehyde

Uniqueness

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is unique due to the presence of both dibromo and ethoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The dibromo groups enhance its electrophilic character, making it more reactive in substitution reactions, while the ethoxy group can influence its solubility and interaction with biological targets.

生物活性

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is a complex organic compound that has garnered attention due to its potential biological activities. This compound features multiple functional groups, including dibromo and ethoxy substituents, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

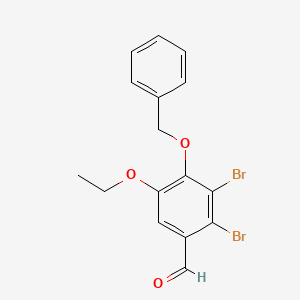

The structure of this compound can be represented as follows:

This compound contains:

- Benzyloxy group : Enhances lipophilicity and may increase membrane permeability.

- Dibromo groups : Potentially increase biological activity through halogen bonding and steric effects.

- Ethoxy group : May contribute to solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve enzyme inhibition, disrupting metabolic pathways essential for bacterial survival.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| C. albicans | 12 | 70 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The dibromo substituents may enhance binding affinity to target sites, while the benzyloxy group may facilitate cellular uptake.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Receptor Binding : Potential interaction with neurotransmitter receptors could indicate a role in neuropharmacology.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological profile. For instance:

- A study by reported the synthesis of several analogs with varying halogen substitutions, revealing that increased bromination correlated with enhanced antimicrobial activity.

- Another investigation highlighted the potential of this compound as a lead in drug development targeting specific diseases such as hepatitis C, where it showed promising inhibitory effects on viral replication enzymes .

特性

IUPAC Name |

2,3-dibromo-5-ethoxy-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2O3/c1-2-20-13-8-12(9-19)14(17)15(18)16(13)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCQULYMNTUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。